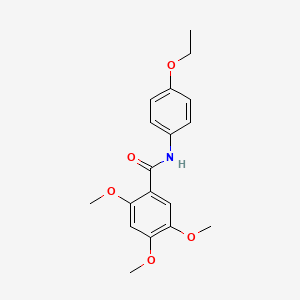
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione exerts its biological effects by inhibiting the activity of DNA polymerase. It binds to the enzyme and prevents it from replicating DNA, leading to cell death. 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DNA polymerase and induces apoptosis in cancer cells. Physiologically, it has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages as a tool for scientific research. It is a potent inhibitor of DNA polymerase and has been shown to have anticancer, antiviral, and antimicrobial properties. However, it also has some limitations. It is toxic to both cancer and normal cells, which limits its use in vivo. It is also expensive and difficult to synthesize, which limits its availability.
Direcciones Futuras
There are several future directions for the use of 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in scientific research. One area of interest is the development of new drugs that are based on 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione but have improved efficacy and reduced toxicity. Another area of interest is the use of 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in combination with other drugs to improve their efficacy. Finally, 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione could be used to study the mechanism of action of other drugs and to identify new targets for drug development.
Conclusion:
In conclusion, 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a valuable tool in scientific research. Its unique chemical structure and properties make it a potent inhibitor of DNA polymerase and a valuable tool for studying various biological processes. While it has some limitations, its potential for use in drug development and the study of biological processes makes it an important compound in scientific research.
Métodos De Síntesis
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the condensation of the resulting product with chloroacetyl chloride and dimethylamine. The final product is obtained by oxidation with potassium permanganate.
Aplicaciones Científicas De Investigación
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anticancer, antiviral, and antimicrobial properties. 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It has also been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy.
Propiedades
IUPAC Name |
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-15(2)11-10(14)12(17)16(13(11)18)8-4-6-9(19-3)7-5-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIGKEHYVFLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)
![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)




![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)

